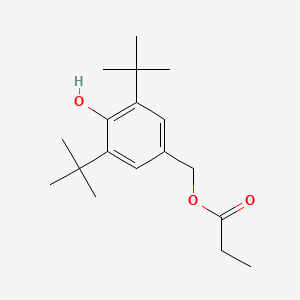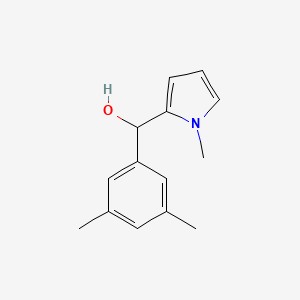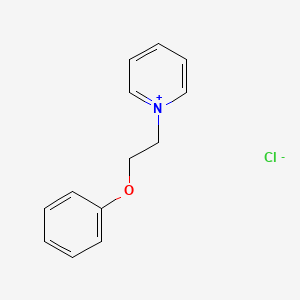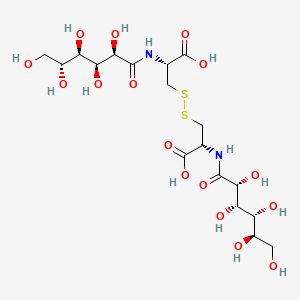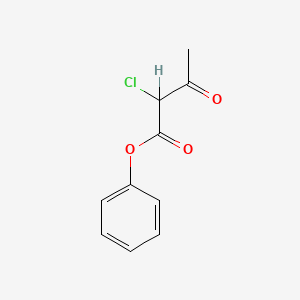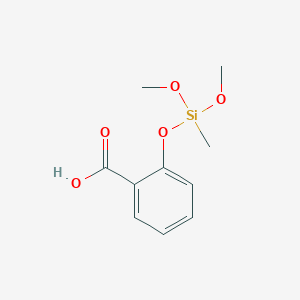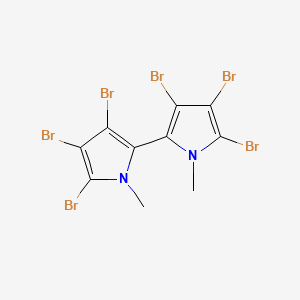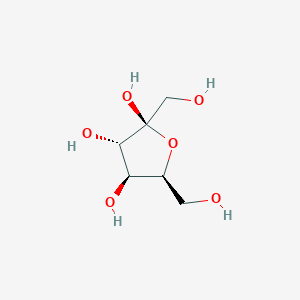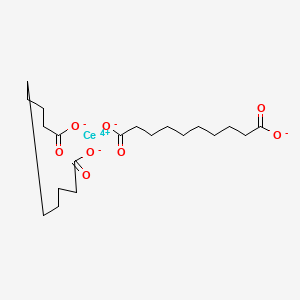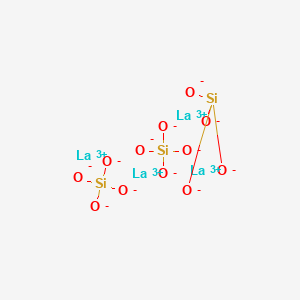
lanthanum(3+);trisilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(3+);trisilicate is a compound consisting of lanthanum ions (La³⁺) and trisilicate anions. Lanthanum is a rare earth element, known for its unique properties and applications in various fields. Trisilicate, on the other hand, is a silicate anion composed of three silicon atoms and oxygen. The combination of these two components results in a compound with interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum(3+);trisilicate can be synthesized through various methods. One common approach is the hydrothermal synthesis method. In this method, lanthanum chloride hexahydrate (LaCl₃·6H₂O) is reacted with sodium silicate (Na₂SiO₃) under high temperature and pressure conditions. The reaction typically occurs at temperatures around 180°C and involves the formation of lanthanum silicate nanopowder .
Industrial Production Methods: In industrial settings, this compound is often produced using a combination of solid-state reactions and hydrothermal methods. The solid-state reaction involves mixing lanthanum oxide (La₂O₃) with silicon dioxide (SiO₂) and heating the mixture at high temperatures (above 1500°C) to form the desired compound. The hydrothermal method, as mentioned earlier, is also employed to produce high-purity lanthanum silicate nanopowder .
Chemical Reactions Analysis
Types of Reactions: Lanthanum(3+);trisilicate undergoes various chemical reactions, including:
Oxidation: Lanthanum can react with oxygen to form lanthanum(III) oxide (La₂O₃).
Reduction: Lanthanum(3+) ions can be reduced to metallic lanthanum under specific conditions.
Substitution: Lanthanum(3+) can react with other anions to form different lanthanum compounds.
Common Reagents and Conditions:
Oxidation: Reaction with oxygen at elevated temperatures (450°C) to form lanthanum(III) oxide.
Reduction: Reaction with reducing agents such as hydrogen gas (H₂) at high temperatures.
Substitution: Reaction with halogens (e.g., fluorine, chlorine) to form lanthanum halides.
Major Products:
Oxidation: Lanthanum(III) oxide (La₂O₃)
Reduction: Metallic lanthanum (La)
Substitution: Lanthanum halides (e.g., LaF₃, LaCl₃)
Scientific Research Applications
Lanthanum(3+);trisilicate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lanthanum(3+);trisilicate involves its ability to bind to phosphate ions. In medical applications, this compound acts as a phosphate binder, reducing the absorption of phosphate in the gastrointestinal tract. This is achieved by forming insoluble lanthanum phosphate complexes that pass through the digestive system unabsorbed . The compound’s interaction with phosphate ions is crucial in managing hyperphosphatemia in patients with chronic kidney disease.
Comparison with Similar Compounds
- Lanthanum(III) oxide (La₂O₃)
- Lanthanum carbonate (La₂(CO₃)₃)
- Lanthanum halides (e.g., LaF₃, LaCl₃)
Comparison: Lanthanum(3+);trisilicate is unique due to its combination of lanthanum ions and trisilicate anions. Unlike lanthanum(III) oxide, which is primarily used in catalysis and as a precursor for other compounds, this compound has specific applications in medical treatments and advanced materials. Lanthanum carbonate is another phosphate binder used in medicine, but it differs in its chemical composition and specific binding properties . Lanthanum halides are mainly used in optical and electronic applications, highlighting the diverse utility of lanthanum-based compounds .
Properties
CAS No. |
13918-14-4 |
|---|---|
Molecular Formula |
La4O12Si3 |
Molecular Weight |
831.87 g/mol |
IUPAC Name |
lanthanum(3+);trisilicate |
InChI |
InChI=1S/4La.3O4Si/c;;;;3*1-5(2,3)4/q4*+3;3*-4 |
InChI Key |
ULXOGYXAGMDBOH-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[La+3].[La+3].[La+3].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





